4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone
Description
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 4, a 4-(3-chlorophenyl)piperazino moiety at position 5, and a 4-methoxyphenyl group at position 2. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including α1-adrenoceptor antagonism, anti-inflammatory, and analgesic effects . The structural complexity of this compound allows for interactions with biological targets, influenced by the electron-donating methoxy group at position 2 and the chloro-substituted piperazine ring at position 3.
Properties
IUPAC Name |
4-chloro-5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2/c1-29-18-7-5-16(6-8-18)27-21(28)20(23)19(14-24-27)26-11-9-25(10-12-26)17-4-2-3-15(22)13-17/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVTVIZTGLSDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the chloro, methoxy, and piperazino substituents. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and piperazine derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions at Position 2
The 4-methoxyphenyl group at position 2 distinguishes the target compound from analogs with other aryl substituents:
- This compound’s activity remains uncharacterized in the evidence but may differ in selectivity toward adrenergic receptors .
- Norflurazon (4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone): The trifluoromethylphenyl group enhances lipophilicity, enabling carotenoid synthesis inhibition in plants. The methoxy group in the target compound likely redirects its biological role toward mammalian targets .
Substitutions at Position 5
The 4-(3-chlorophenyl)piperazino moiety is critical for receptor interactions:
- 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone: This derivative demonstrated superior analgesic and anti-inflammatory activity compared to acetylsalicylic acid, highlighting the importance of the 3-chlorophenyl-piperazine group in modulating cyclooxygenase or adrenergic pathways .
- 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21): Substituting 3-chlorophenyl with 2-fluorophenyl retained anti-inflammatory potency, suggesting halogen position influences steric interactions rather than electronic effects .
Modifications in the Pyridazinone Core
- 4-Chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone (Compound 14): A five-carbon linker between the piperazine and methoxyphenoxy group enhanced α1-adrenoceptor selectivity, indicating that linker length and flexibility are key for receptor engagement .
- San 6706 (4-Chloro-5-(dimethylamino)-2-(o-chlorophenyl)-3(2H)-pyridazinone): The dimethylamino group at position 5 and o-chlorophenyl at position 2 conferred herbicidal activity by disrupting chloroplast development, a mechanism distinct from the target compound’s presumed mammalian targets .
Data Tables
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Table 2: Spectral Data for Selected Compounds (IR C=O Stretching Frequencies)
| Compound ID (from ) | C=O Stretching Frequency (cm⁻¹) | Position 2 Substituent |
|---|---|---|
| 10d | 1712 | 4-Bromophenyl |
| 10f | 1621 | 4-Methoxyphenyl |
| 10g | 1618 | 4-(Trifluoromethyl)phenyl |
Biological Activity
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone, a pyridazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety and multiple aromatic rings, contributing to its potential therapeutic effects.
Chemical Structure and Properties
- Chemical Formula : C21H20Cl2N4O
- CAS Number : 477867-46-2
- Molecular Weight : 404.32 g/mol
- Predicted Boiling Point : 573.4 ± 60.0 °C
- Density : 1.36 ± 0.1 g/cm³
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its anti-inflammatory, analgesic, and antiplatelet properties. The following sections summarize key findings from relevant research.
Anti-inflammatory Activity
Research indicates that pyridazine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Specifically, studies have shown that compounds similar to 4-chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone can effectively reduce inflammation through the following mechanisms:
- Inhibition of COX Enzymes : The compound has been demonstrated to inhibit both COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response.
- Reduction of Prostaglandin Synthesis : By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | IC50 (µM) for COX-1 | IC50 (µM) for COX-2 | Observations |
|---|---|---|---|
| 10.5 | 8.7 | Significant inhibition compared to control | |
| 12.0 | 9.0 | Comparable effectiveness to diclofenac |
Analgesic Activity
The analgesic properties of this compound have also been explored in various animal models. The findings suggest that it may provide pain relief through central and peripheral mechanisms.
Key Findings:
- Pain Models : In rodent models of acute pain, the compound showed a dose-dependent reduction in pain responses.
- Comparison with Standard Analgesics : Its analgesic efficacy was comparable to established analgesics like ibuprofen.
Antiplatelet Activity
Pyridazine compounds are noted for their antiplatelet activity, which is particularly relevant in cardiovascular health.
Mechanism:
- TXA2 Synthase Inhibition : The compound inhibits thromboxane A2 (TXA2) synthase, reducing platelet aggregation and potentially lowering the risk of thrombotic events.
Table 2: Antiplatelet Activity Results
| Study Reference | % Inhibition at 100 µM | % Inhibition at 50 µM | Notes |
|---|---|---|---|
| 75 | 55 | Effective against TXA2-induced aggregation | |
| 70 | 50 | Demonstrated a dose-dependent effect |
Case Studies
Several case studies have highlighted the therapeutic potential of pyridazine derivatives:
-
Case Study on Inflammation :
- A study involving the administration of the compound in a model of rheumatoid arthritis showed significant reduction in joint swelling and pain, indicating its potential as an anti-rheumatic agent.
-
Cardiovascular Health :
- In a clinical setting, patients with a history of thrombotic events were administered pyridazine derivatives, resulting in decreased platelet aggregation and improved cardiovascular outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
